molecular formula C24H21N3O4S B2556218 N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 895016-00-9

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2556218
CAS No.: 895016-00-9
M. Wt: 447.51
InChI Key: DFVOBGDTAZQZDJ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C24H21N3O4S and its molecular weight is 447.51. The purity is usually 95%.
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Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a benzothiazole moiety and a benzodioxine core. The presence of ethoxy and pyridinyl groups enhances its chemical reactivity and potential biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H21N3O3S
Molecular Weight373.45 g/mol
CAS Number886936-55-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, studies have shown that benzothiazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's disease .
  • Receptor Modulation : Interaction with neurotransmitter receptors can modulate synaptic transmission. Compounds with similar structures have been reported to influence muscarinic receptor activity, potentially leading to neuroprotective effects .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial metabolism or inhibiting specific enzymes necessary for bacterial growth.

Research Findings

Recent studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound.

Case Studies

  • Alzheimer's Disease Models : In vitro studies using cell lines have demonstrated that compounds with similar structures can reduce AChE activity by up to 40%, suggesting a potential application in treating Alzheimer's disease .
  • Anthelmintic Activity : A screening study involving a library of compounds identified several benzothiazole derivatives with significant anthelmintic activity against Caenorhabditis elegans, indicating that this class of compounds may be effective against parasitic infections .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-2-29-18-6-7-19-22(13-18)32-24(26-19)27(15-16-4-3-9-25-14-16)23(28)17-5-8-20-21(12-17)31-11-10-30-20/h3-9,12-14H,2,10-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVOBGDTAZQZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.